トリス酢酸

概要

説明

Synthesis Analysis

Tris(hydroxymethyl)aminomethane (THAM) is an excellent catalyst for the preparation of colloidal silica nanospheres, indicating its potential in nanotechnology applications. This compound acts as both a catalyst and a carbon source for creating ordered mesoporous carbon, demonstrating its versatility in material synthesis (Choi & Kuroda, 2011).

Molecular Structure Analysis

The molecular structure of Tris(hydroxymethyl)aminomethane has been studied extensively. For instance, the Tris salt of the active pharmaceutical ingredient (API) ramipril was synthesized and characterized, showcasing the compound's ability to form stable crystalline structures with specific space groups. This highlights its application in pharmaceutical formulations for enhanced stability (Bhattacharya et al., 2012).

Chemical Reactions and Properties

Tris(hydroxymethyl)aminomethane has been identified as an efficient organobase catalyst for the synthesis of β-phosphonomalonates, demonstrating its reactivity and utility in organic synthesis. Its properties as a recyclable catalyst under solvent-free conditions further highlight its environmental and economic benefits (Kalla & Kim, 2017).

Physical Properties Analysis

Tris(hydroxymethyl)aminomethane's crystalline structure has been elucidated, showing its orthorhombic system and specific molecular dimensions. This detailed understanding of its physical structure underpins its use as a buffer and a component in crystallography studies (Rudman et al., 1978).

Chemical Properties Analysis

The chemical behavior of Tris(hydroxymethyl)aminomethane, especially in terms of its buffering capabilities and reaction with acids, has been a subject of research. Studies on its acid association quotients in aqueous NaCl media up to 200°C have provided insights into its robustness as a buffer across a wide range of temperatures and ionic strengths, emphasizing its versatility in laboratory and industrial applications (Palmer & Wesolowski, 1987).

科学的研究の応用

タンパク質ゲル電気泳動

トリス酢酸は、高分子量(HMW)タンパク質の分離および転写のために設計されたNuPAGE Tris-Acetateゲルの主要な構成要素です。 これらのゲルは中性のpHを維持し、他のゲルタイプよりも高い分解能を提供するため、30〜500 kDaのタンパク質を分析するのに最適です .

分子量推定

SDS-PAGEアプリケーションでは、トリス酢酸ゲルを使用して、サイズ別に複雑なタンパク質混合物を分離します。 これにより、研究者はサンプルタンパク質の分子量を推定することができ、タンパク質の構造と機能を理解する上で不可欠です .

ネイティブPAGE

トリス酢酸ゲルは、ランニングバッファーにSDSを含まない状態で使用することができ、タンパク質を非変性条件下で実行することができます。 これは、タンパク質をそのネイティブコンフォメーションと活性で研究するために重要ですが、正確な分子量情報は提供しません .

タンパク質結晶成長

トリス酢酸を含むトリス塩基は、さまざまな酸塩基条件下でタンパク質結晶成長に広く使用されています。 トリス塩基によって促進される安定したpH環境は、タンパク質結晶化を成功させるために不可欠です .

オリゴヌクレオチド純度分析

核酸研究の分野では、トリス酢酸ゲルはオリゴヌクレオチド純度分析に使用されます。 このアプリケーションは、さまざまな遺伝子研究で使用される合成DNAまたはRNA配列の品質を保証するために不可欠です .

RNase保護アッセイ

トリス酢酸は、RNA構造のマッピング、RNAプロセシングの研究、転写レベルの測定に使用されるRNase保護アッセイで役割を果たします。 トリス酢酸によって提供される安定性は、これらのアッセイにおける正確な結果にとって重要です .

ノーザンブロッティング

RNAの分析のために、トリス酢酸ゲルはノーザンブロッティング技術で使用されます。 この方法は、複雑な混合物内の特定のRNA分子の検出と定量化を可能にします .

プロテアーゼ検出

ゼラチンやカゼインなどの基質を含むジモグラムゲルでは、トリス酢酸はプロテアーゼ活性の検出に使用されます。 電気泳動後、サンプル中のプロテアーゼは、染色された背景に対して明確なバンドとして可視化できます .

作用機序

Target of Action

Tris acetate primarily targets proteins and nucleic acids in molecular biology applications . It is extensively used in protein electrophoresis and DNA agarose electrophoresis, where it helps in the separation of proteins and nucleic acids .

Mode of Action

Tris acetate operates by maintaining a neutral pH and providing a buffering environment during electrophoresis . It interacts with proteins and nucleic acids, enabling their separation based on size and charge . In the context of enzyme immobilization, Tris acetate can affect the stability of enzymes .

Biochemical Pathways

The primary biochemical pathway involving Tris acetate is electrophoresis, a technique used to separate proteins and nucleic acids . Tris acetate provides the buffering environment necessary for this process, influencing the mobility and separation of these biomolecules .

Pharmacokinetics

It’s worth noting that its effectiveness in molecular biology applications is influenced by its concentration and the ph of the environment .

Result of Action

The primary result of Tris acetate’s action is the effective separation of proteins and nucleic acids during electrophoresis . This allows for the analysis and study of these biomolecules in a variety of research and clinical contexts .

Action Environment

The action of Tris acetate is influenced by environmental factors such as pH and temperature . Its effectiveness as a buffer in electrophoresis is optimal at a neutral pH . Additionally, the temperature of the environment can influence the mobility of proteins and nucleic acids during electrophoresis .

Safety and Hazards

Tris(hydroxymethyl)aminomethane acetate should be handled with personal protective equipment as required. Avoid conditions which create dust. Dust clouds may be explosive under certain conditions . It should not be handled, stored or opened near an open flame, sources of heat or sources of ignition .

将来の方向性

Tris(hydroxymethyl)aminomethane acetate is commonly used in electrophoresis, protein biochemistry, and DNA sequencing applications . The future outlook of the Tris(hydroxymethyl)aminomethane Acetate market looks promising, as it is expected to grow at a CAGR of 7% during the forecasted period . This growth can be attributed to several factors .

特性

IUPAC Name |

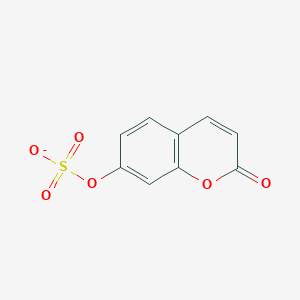

acetic acid;2-amino-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO3.C2H4O2/c5-4(1-6,2-7)3-8;1-2(3)4/h6-8H,1-3,5H2;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEPQKCYPFFYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Tris(hydroxymethyl)aminomethane acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18433 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

6850-28-8 | |

| Record name | Tris-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6850-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [2-hydroxy-1,1-bis(hydroxymethyl)ethyl]ammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.217 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROMETAMOL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYB8UMN69X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR,5'R,7R,8R,8aS)-5'-(2-hydroxy-5-oxo-2H-furan-3-yl)-4,7-dimethylspiro[1,4a,5,6,7,8a-hexahydronaphthalene-8,3'-oxolane]-2,2'-dione](/img/structure/B1255315.png)

![(3R,3aS,7R,7aS)-2-benzyl-3-[4-fluoro-3-[(E)-2-phenylethenyl]phenyl]-7-methyl-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1255317.png)

![1-(3-Hydroxy-10,13-dimethyl-hexadecahydro-cyclopenta[a]phenanthren-17-yl)-ethanone](/img/structure/B1255319.png)

![(2,6-Difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]methanone](/img/structure/B1255320.png)